Superior Ribonucleotide Reductase Inhibition Potency Over Positional Isomers
In a direct comparative study against purified mammalian ribonucleotide reductase, 2-aminobenzohydroxamic acid (the target compound) achieved 50% enzyme inhibition at a concentration of 0.12 mM. This represents a 1.25-fold improvement in potency over the para-substituted isomer, 4-aminobenzohydroxamic acid (0.15 mM), and a 2.9-fold improvement over the meta-substituted isomer, 3-aminobenzohydroxamic acid (0.35 mM). The unsubstituted parent compound, benzohydroxamic acid, was significantly less potent (1.0 mM) [1].
| Evidence Dimension | Ribonucleotide Reductase Inhibition (IC50 equivalent: 50% inhibition concentration) |
|---|---|
| Target Compound Data | 0.12 mM (50% inhibition) |
| Comparator Or Baseline | 4-Aminobenzohydroxamic acid: 0.15 mM; 3-Aminobenzohydroxamic acid: 0.35 mM; Benzohydroxamic acid: 1.0 mM |
| Quantified Difference | 1.25-fold more potent than 4-amino isomer; 2.9-fold more potent than 3-amino isomer; 8.3-fold more potent than unsubstituted benzohydroxamic acid |
| Conditions | Mammalian ribonucleotide reductase; Homo sapiens; enzyme inhibition assay measuring 50% inhibition concentration (Elford et al., 1981) |
Why This Matters
For researchers screening ribonucleotide reductase inhibitors, selecting the ortho-amino isomer provides the highest potency among monoamino-substituted benzohydroxamic acids, potentially reducing the required compound concentration in downstream cell-based assays.
- [1] Elford, H.L., Van't Riet, B., Wampler, G.L., Lin, A.L., & Elford, R.M. (1981). Regulation of ribonucleotide reductase in mammalian cells by chemotherapeutic agents. Advances in Enzyme Regulation, 19, 151-168. View Source
